Cas no 934-32-7 (1H-1,3-benzodiazol-2-amine)

1H-1,3-benzodiazol-2-amine structure
1H-1,3-benzodiazol-2-amine structure
商品名:1H-1,3-benzodiazol-2-amine
CAS番号:934-32-7
MF:C7H7N3
メガワット:133.150580644608
MDL:MFCD00005596
CID:40324
PubChem ID:13624

1H-1,3-benzodiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 1H-Benzo[d]imidazol-2-amine
    • 1H-benzimidazol-2-amine
    • benzimidazol-2-ylamine
    • 2-aminobenzimidazde
    • 2-Aminobenzimidazole
    • 2-amino-1H-benzimidazole
    • 2-amino-benzimidazol
    • 2-amino-benzimidazole
    • 2-BENZIMIDAZOLAMINE
    • 2-BENZIMIDAZOLYLAMINE
    • 2-Iminobenzimidazoline
    • AMINO-2-BENZIMIDAZOLE
    • benzimidazole-amine
    • BenziMidazoloniMide
    • usafek-4037
    • Benzimidazole, 2-amino-
    • 2-Amino benzimidazole
    • 1H-1,3-benzodiazol-2-amine
    • Caswell No. 033AA
    • aminobenzimidazole
    • 1H-benzimidazol-2-ylamine
    • 1H-Benzoimidazol-2-ylamine
    • JWYUFVNJZUSCSM-UHFFFAOYSA-N
    • Benzimidazole, 2-amino- (6CI, 7CI, 8CI)
    • 1H-Benzo[d]imidazole-2-amine
    • 2-AB
    • 2-Aminobenzoimidazole
    • A 0850
    • NSC 27793
    • NSC 7628
    • CCRIS 4354
    • Oprea1_243328
    • AX7
    • 2-ammobenzimidazole
    • UNII-E65DE7521V
    • Q27103356
    • DB-346953
    • NSC-7628
    • NCGC00091178-01
    • benzimidazole amine
    • SY032901
    • 162938-41-2
    • CS-D1373
    • EN300-18977
    • Imidazole C-2 deriv. 3
    • 2fx6
    • AI3-60094
    • 934-32-7
    • SCHEMBL3350089
    • W10172
    • SRCA-00001
    • InChI=1/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10
    • DTXSID1024465
    • EINECS 213-280-6
    • EU-0067838
    • MFCD00005596
    • HY-Y0410
    • Tox21_201949
    • SCHEMBL2475507
    • BRN 0116525
    • AKOS000104081
    • CAS-934-32-7
    • STL283126
    • 2-Iminobenzimidazoline SRIRAMCHEM-aminobenzimidazole
    • Z104378302
    • YSWG454
    • TS-01718
    • DTXCID004465
    • 5-25-10-00372 (Beilstein Handbook Reference)
    • 2-Aminobenzimidazole, 97%
    • F0266-1828
    • STR00452
    • BDBM7960
    • AMINOBENZIMIDAZOLE, 2-
    • 1H-benz[d]imidazole-2-amine
    • WLN: T56 BM DNJ CZ
    • 2-aminobenzimidazol
    • 2fpz
    • 1H-benzoimidazol-2-amine
    • USAF EK-4037
    • E65DE7521V
    • BIDD:GT0837
    • CHEMBL305513
    • 2-Aminobenzimidazole, PESTANAL(R), analytical standard
    • HMS1741L08
    • NS00010870
    • JMC524454 Compound 5
    • AQ-738/40188880
    • NCGC00257027-01
    • Carbendazim metabolite
    • 2H-Benzimidazol-2-imine,1,3-dihydro-(9CI)
    • A0850
    • Tox21_303120
    • NCGC00091178-02
    • NCGC00259498-01
    • 1H-1,3-benzimidazol-2-amine
    • NSC-27793
    • SB75578
    • MLS001074865
    • SCHEMBL9098
    • NSC7628
    • AC-15858
    • NSC27793
    • Q-101103
    • SMR000019082
    • BBL033933
    • CHEBI:27822
    • 1,3-dihydro-benzoimidazol-2-ylidene amine
    • 2-AB (2-Amine-1H-benzimidazole)
    • HMS2865C12
    • MDL: MFCD00005596
    • インチ: 1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
    • InChIKey: JWYUFVNJZUSCSM-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2)NC=1N
    • BRN: 0116525

計算された属性

  • せいみつぶんしりょう: 133.06400
  • どういたいしつりょう: 133.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 54.7
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1873 (rough estimate)
  • ゆうかいてん: 226-230 °C (lit.)
  • ふってん: 235.67°C (rough estimate)
  • フラッシュポイント: 204.6 °C
  • 屈折率: 1.5341 (estimate)
  • ようかいど: <1g/l slightly soluble
  • すいようせい: Soluble in water (Slightly).
  • PSA: 54.70000
  • LogP: 1.72630
  • かんど: 光に敏感
  • ようかいせい: 水とアセトンに溶け、エーテルとベンゼンに微溶解する。

1H-1,3-benzodiazol-2-amine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H317,H319,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38-43
  • セキュリティの説明: S26-S36/37/39-S22
  • RTECS番号:DD5775000
  • 危険物標識: Xn
  • ちょぞうじょうけん:Store at room temperature
  • TSCA:Yes
  • リスク用語:R22; R36/37/38

1H-1,3-benzodiazol-2-amine 税関データ

  • 税関コード:29339990
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-1,3-benzodiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
287581-25G
2-Aminobenzimidazole, 98%
934-32-7 98%
25G
¥ 516 2022-04-26
Key Organics Ltd
TS-01718-10MG
1H-Benzimidazol-2-amine
934-32-7 >97%
10mg
£63.00 2025-02-09
Enamine
EN300-18977-0.1g
1H-1,3-benzodiazol-2-amine
934-32-7 93%
0.1g
$19.0 2023-09-18
Enamine
EN300-18977-2.5g
1H-1,3-benzodiazol-2-amine
934-32-7 93%
2.5g
$27.0 2023-09-18
Enamine
EN300-18977-5.0g
1H-1,3-benzodiazol-2-amine
934-32-7 93%
5g
$29.0 2023-05-03
Life Chemicals
F0266-1828-5g
1H-1,3-benzodiazol-2-amine
934-32-7 95%+
5g
$60.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A74500-500g
2-Iminobenzimidazoline
934-32-7 98%
500g
¥728.0 2023-09-08
BAI LING WEI Technology Co., Ltd.
287581-100G
2-Aminobenzimidazole, 98%
934-32-7 98%
100G
¥ 1439 2022-04-26
Fluorochem
064965-10g
1H-Benzimidazol-2-amine
934-32-7 97%
10g
£12.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A104845-5g
1H-1,3-benzodiazol-2-amine
934-32-7 97%
5g
¥29.90 2023-09-04

1H-1,3-benzodiazol-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cobalt chloride (CoCl2) Solvents: Dimethyl sulfoxide ;  1 h, rt
1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cobalt sulfate Solvents: Dimethyl sulfoxide ;  18 h, 120 °C
リファレンス
Synthesis of Benzimidazoles via Domino Intra and Intermolecular C-N Cross-Coupling Reaction
Kondraganti, Lakshmi; Manabolu, Surendra babu; Dittakavi, Ramachandran, ChemistrySelect, 2018, 3(42), 11744-11748

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Sodium borohydride Catalysts: 2,2′-Spirobi[1,3,2-benzodithiastannole] Solvents: Tetrahydrofuran ,  Water
リファレンス
Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate)
Bosch, Imma; Costa, Anna M.; Martin, Manuel; Urpi, Felix; Vilarrasa, Jaume, Organic Letters, 2000, 2(3), 397-399

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Cyanamide
Schow, Steven, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Water
リファレンス
PH-Dependent alternative ring closure of monoacyl 2-aminobenzamidoximes. A new 2-aminobenzimidazole synthesis
Korbonits, Dezso; Kolonits, Pal, Journal of Chemical Research, 1988, (7),

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Isopropanol ;  5 min, rt; 1 h, 60 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12 - 14
リファレンス
Efficient synthesis of 2-arylamino-2-imidazolines and 2-aminobenzimidazoles with aminoiminomethanesulfonic acid derivatives
Mohanazadeh, Farajollah; Nami, Navabe; Hosseini, Samine Sadat, Chinese Journal of Chemistry, 2011, 29(5), 1055-1058

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Methanol ,  Water ;  1 h, 50 °C
リファレンス
Cyanogen bromide
Morris, Joel; Kovacs, Lajos; Ohe, Kouichi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-12

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Nickel Solvents: Ethanol
リファレンス
Benzazoles. 2-Hydrazino- and 2-azidobenzimidazoles
Bednyagina, N. P.; Postovskii, I. Ya., Zhurnal Obshchei Khimii, 1960, 30, 1431-7

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Acetonitrile ,  Water ;  23 °C
リファレンス
Preparation of substituted benzimidazoles as modulators of Ras signaling
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Dibutylstannane Solvents: Benzene
リファレンス
New synthetic tricks. [Et3NH][Sn(SPh)3] and Bu2SnH2, two useful reagents for the reduction of azides to amines
Bartra, Marti; Urpi, Felix; Vilarrasa, Jaume, Tetrahedron Letters, 1987, 28(47), 5941-4

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Toluene ;  20 h, 1 atm, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid ;  rt; 6 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
リファレンス
Sustainable Synthesis of Diverse Privileged Heterocycles by Palladium-Catalyzed Aerobic Oxidative Isocyanide Insertion
Vlaar, Tjostil; Cioc, Razvan C.; Mampuys, Pieter; Maes, Bert U. W.; Orru, Romano V. A.; et al, Angewandte Chemie, 2012, 51(52), 13058-13061

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Copper sulfate Solvents: Dimethyl sulfoxide ;  1 h, rt
1.2 4 h, rt
1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper sulfate ;  18 h, 120 °C
リファレンス
Copper-promoted one-pot approach: synthesis of benzimidazoles
Boddapati, S. N. Murthy ; Tamminana, Ramana; Gollapudi, Ravi Kumar; Nurbasha, Sharmila; Assal, Mohamed E.; et al, Molecules, 2020, 25(8),

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Water ;  10 min, 50 °C
リファレンス
Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Tetraethoxysilane (post-treated with Chlorosulfuric acid) Solvents: Ethanol ;  18 min, rt
リファレンス
Application of sulfonic acid fabricated cobalt ferrite nanoparticles as effective magnetic nanocatalyst for green and facile synthesis of benzimidazoles
Yadav, Priyanka ; Kakati, Praachi; Singh, Preeti; Awasthi, Satish K., Applied Catalysis, 2021, 612,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
リファレンス
An improved synthesis, characterization and bioevalution of Schiff base containing benzimidazole moiety catalyzed by methane sulfonic acid
Krishna Rao, N.; Surendra, Babu M. S.; Ramana, N.; Tentu, Nageswara Rao; Basaveswara Rao, M. V.; et al, Pharma Chemica, 2017, 9(13), 137-140

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water ;  1 h, 70 °C
1.2 Reagents: Ammonium hydroxide ;  pH 7, rt
リファレンス
Synthesis and antiparasitic activity of 1H-benzimidazole derivatives
Valdez, Juan; Cedillo, Roberto; Hernandez-Campos, Alicia; Yepez, Lilian; Hernandez-Luis, Francisco; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2221-2224

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  N-Bromosuccinimide Solvents: Acetonitrile ,  Water ;  rt; 5 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  20 min, rt
1.3 0.5 h, 50 °C
リファレンス
A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach
Daswani, Ujla; Dubey, Nitin; Sharma, Pratibha; Kumar, Ashok, New Journal of Chemistry, 2016, 40(9), 8093-8099

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Water ;  rt → 65 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9, 65 °C; 65 °C → 15 °C
リファレンス
Heteroaromatic compounds and their preparation and use in organic electronic devices and the devices
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Methanol ,  Water ;  rt; overnight, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Preparation of the benzimidazole compound and their application for the preventing and treating FAK-related diseases
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Cupric acetate Solvents: Tetrahydrofuran ;  3 h, rt
リファレンス
A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile
Nematpour, Manijeh; Abedi, Elham; Abedi, Elahe, Letters in Organic Chemistry, 2019, 16(2), 99-103

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Process for the preparation of 2-aminobenzimidazole
, European Patent Organization, , ,

1H-1,3-benzodiazol-2-amine Raw materials

1H-1,3-benzodiazol-2-amine Preparation Products

1H-1,3-benzodiazol-2-amine 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:934-32-7)2-Aminobenzimidazole
5870815
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:934-32-7)1H-1,3-benzodiazol-2-amine
A1237013
清らかである:99%
はかる:1kg
価格 ($):247